In Vivo Analgesic ED₅₀: P-7521 is 427-Fold More Potent Than Morphine with Double the Duration of Action in Rabbits
In a direct head-to-head comparison using intravenous administration in rabbits, P-7521 exhibited an analgesic ED₅₀ of 0.37 μg/kg, making it 427 times more potent than morphine on a weight basis in the same experimental system. Moreover, the duration of analgesic action of P-7521 was double that of morphine, establishing a combined potency–duration advantage that is not observed with standard reversible opioid agonists [1].
| Evidence Dimension | Analgesic ED₅₀ (intravenous, rabbits) |
|---|---|
| Target Compound Data | ED₅₀ = 0.37 μg/kg; duration = 2× morphine |
| Comparator Or Baseline | Morphine (same study, same route, same species): ED₅₀ reference; duration baseline |
| Quantified Difference | 427-fold greater potency; 2-fold longer duration of analgesic action |
| Conditions | Rabbit analgesic model; intravenous bolus administration; Zhou et al., Acta Pharmacol. Sin. 1987 |
Why This Matters
This level of potency gain (427×) enables ultra-low dosing in preclinical analgesic research and provides a benchmark for structure–activity relationship studies aimed at dissociating analgesic efficacy from respiratory depression.
- [1] Zhou JL, Zheng WJ, Chi ZQ. [Analgesic activity and respiratory inhibition of 3-(β-phenylethyl)-9β-methoxy-9α-(m-hydroxyphenyl)-3-azabicyclo[3,3,1]-nonane (P-7521) in rabbits]. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). 1987 Jan;8(1):10-3. View Source
